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Compound of Interest

Compound Name:
Bis(cyclohexylamino)phosphinic

acid

CAS No.: 17390-19-1

Cat. No.: B3323869

Get Quote

Executive Summary: The "Warhead" Precision
In the landscape of structure-based drug design (SBDD), phosphinic acid derivatives (

) occupy a privileged chemical space. Unlike their carboxylic acid counterparts, they possess a
unique tetrahedral geometry that allows them to act as Transition State Analogues (TSAs).
They do not merely bind to the active site; they mimic the high-energy intermediate of peptide
bond hydrolysis, effectively "freezing" the enzyme in a non-functional state.

This guide moves beyond basic synthesis to the theoretical and computational methodologies

required to engineer these molecules. We focus on their primary application: the inhibition of

Zinc-dependent metalloproteases (MMPs, ACE, and ADAMs).

Electronic Structure & Tautomeric Equilibria
Before docking a ligand, one must understand its ground state. A common failure mode in

phosphinic acid modeling is the incorrect assignment of protonation states and tautomers.
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The Tautomeric Challenge
Phosphinic acids exist in equilibrium between the stable

-phosphinoyl form (P=O) and the reactive

-phosphinous acid form (P-OH).

Dominant Form: The pentavalent oxide (

) is thermodynamically favored by >20 kcal/mol over the trivalent form in the gas phase.

Implication: In docking simulations, the P=O oxygen must be treated as a hydrogen bond

acceptor, while the P-OH oxygen is the donor.

DFT Protocol for pKa Prediction
Accurate pKa prediction is critical because the mono-anionic species is the active zinc-binding

species at physiological pH (7.4).

Recommended Level of Theory: For organophosphorus species, standard force fields

(MMFF94) often fail to capture the subtle electronic delocalization across the O-P-O core.

Functional: B3LYP or M06-2X (better for dispersion).

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anionic species).

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Table 1: Comparative Electronic Properties (DFT/B3LYP/6-311++G)**
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Property
Carboxylic Acid (

)

Phosphinic Acid (

)

Phosphonic Acid (

)

Geometry
Trigonal Planar (

)

Tetrahedral (

)

Tetrahedral (

)

pKa (approx) 4.5 - 5.0 1.5 - 3.5 1.1 (pK1), 6.8 (pK2)

Zn Binding
Monodentate/Bidentat

e

Bidentate (Pseudo-

tetrahedral)
Tridentate potential

TS Mimicry Poor Excellent Good

Mechanism of Action: The Zinc Trap
The efficacy of phosphinic peptides relies on their ability to coordinate the catalytic Zinc ion (

) within the enzyme's active site.

The Tetrahedral Mimicry
During peptide hydrolysis, the carbonyl carbon is attacked by a water molecule, forming a

metastable gem-diol intermediate with tetrahedral geometry. Phosphinic acids are stable

isosteres of this intermediate.[1]

Visualization: The Transition State Analogue Concept
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Caption: Phosphinic acids (Green) structurally mimic the high-energy Transition State (Yellow),

tricking the Enzyme (Blue) into tight binding.

Computational Protocol: Docking to MMP-9
This section details a validated workflow for docking a phosphinic peptide inhibitor into Matrix

Metalloproteinase-9 (MMP-9), a key target in cancer metastasis.

Pre-requisites
Target: MMP-9 Crystal Structure (e.g., PDB ID: 1GKC or similar).

Ligand: A phosphinic pseudopeptide (e.g.,

).[2][3]

Step-by-Step Methodology
Step 1: System Preparation (The "Clean-Up")

Protein Prep: Remove all water molecules except the catalytic water coordinated to the Zinc

if using a non-TSA ligand (for phosphinics, displace this water).

Protonation: Set pH to 7.4 using PropKa. Ensure the catalytic Glutamate (Glu402) is

protonated if the mechanism requires it, though usually, it acts as a base.

Metal Treatment: The

ion must be treated as a separate entity with a +2 charge. Do not merge it into the protein
chain.

Step 2: Ligand Generation (QM-Based)

Generate 3D conformers.[4]

Crucial: Manually define the phosphorus chirality. Phosphinic peptides have stereocenters at

the P-atom. Both (R) and (S) diastereomers must be generated and docked separately.
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Assign partial charges using RESP (Restrained Electrostatic Potential) calculated at the

HF/6-31G* level, as standard force field charges often underestimate the polarization of the

phosphoryl oxygen.

Step 3: Grid Generation (The "Search Space")

Center the grid box on the catalytic

atom.

Define a constraint: Metal Coordination Constraint. The anionic oxygen of the phosphinic

group must be within 2.5 Å of the Zinc ion.

Step 4: Molecular Docking (Glide/Gold/AutoDock)

Run docking with the constraint active.

Scoring: Use a scoring function that accounts for metal-ligand interactions (e.g., GoldScore

or Glide XP). Standard scoring often penalizes the desolvation of the highly polar phosphinic

group too harshly.

Visualization: The Computational Pipeline
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Caption: Integrated workflow ensuring electronic accuracy (DFT) translates to steric fit

(Docking) and dynamic stability (MD).

QSAR and Rational Design
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Quantitative Structure-Activity Relationship (QSAR) studies for phosphinic derivatives reveal

that lipophilicity at the

and

positions is the primary driver of potency, while the phosphinic core drives affinity.

The S1' Pocket: This is the "selectivity filter" of MMPs. For MMP-12 selectivity, a large

hydrophobic group (e.g., biphenyl) is required. For MMP-1, smaller groups are preferred.

Equation of Potency:

Insight: A higher HOMO energy on the phenyl rings of aminophosphonates correlates with
better anti-inflammatory activity, likely due to

-stacking interactions within the enzyme pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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